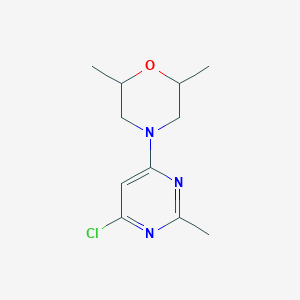

4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine

Description

Properties

IUPAC Name |

4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYMBQRDHIJTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Intermediate: 4-Chloro-2,6-dimethylpyrimidine

This pyrimidine intermediate is critical as the electrophilic coupling partner for morpholine substitution.

Method Overview

A robust synthesis route involves starting from methyl acetoacetate and acetamidine hydrochloride, which undergo a cyclization to form 4-hydroxy-2,6-dimethylpyrimidine. This intermediate is then chlorinated to yield 4-chloro-2,6-dimethylpyrimidine.

- Cyclization:

- Reagents: Methyl acetoacetate, acetamidine hydrochloride, potassium hydroxide (as base), and alcohol solvent.

- Conditions: Reflux under stirring to promote the formation of the pyrimidine ring (Shishimonoseki ring formation).

- Outcome: Crude 4-hydroxy-2,6-dimethylpyrimidine.

-

- The crude product is purified to obtain the solid 4-hydroxy-2,6-dimethylpyrimidine.

-

- Reagents: Phosphorus oxychloride and triethylamine.

- Conditions: Reflux of 4-hydroxy-2,6-dimethylpyrimidine with phosphorus oxychloride and triethylamine to substitute the hydroxyl group with chlorine.

- Work-up: Reaction mixture poured into ice water, neutralized to weakly alkaline with potassium hydroxide, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Outcome: 4-chloro-2,6-dimethylpyrimidine with high purity.

- Uses inexpensive raw materials.

- Simple reaction conditions.

- High yield and productivity.

Reference Data Table: Pyrimidine Synthesis

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Methyl acetoacetate, acetamidine HCl, KOH, reflux in alcohol | 4-hydroxy-2,6-dimethylpyrimidine (crude) | N/A | Requires purification |

| Chlorination | POCl3, triethylamine, reflux | 4-chloro-2,6-dimethylpyrimidine | High | Purified by extraction and drying |

Preparation of 2,6-Dimethylmorpholine

The morpholine ring substituted at positions 2 and 6 with methyl groups is synthesized via dehydration of diisopropanolamine.

- Starting Material: Diisopropanolamine.

- Catalyst: Concentrated sulfuric acid.

- Conditions: High-temperature dehydration (~180°C preferred over 200°C to avoid carbonization).

- Outcome: Mixture rich in cis-2,6-dimethylmorpholine (≥80 mol%), with some isomers present.

- The reaction selectivity is good, and the yield exceeds 80%.

- The product is a mixture of isomers including cis- and trans-2,6-dimethylmorpholine and 2,5-dimethylmorpholine isomers.

Reference Data Table: Dimethylmorpholine Preparation

| Parameter | Details |

|---|---|

| Raw Material | Diisopropanolamine |

| Catalyst | Concentrated sulfuric acid |

| Temperature | ~180°C (optimized) |

| Product Composition | ≥80 mol% cis-2,6-dimethylmorpholine |

| Yield | >80% |

Coupling to Form 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine

The final step involves nucleophilic substitution of the chlorine at the 4-position of the pyrimidine ring by the morpholine nitrogen.

- Starting Materials:

- 4,6-Dichloro-2-methylpyrimidine or 4-chloro-2,6-dimethylpyrimidine (prepared as above).

- 2,6-Dimethylmorpholine (prepared as above or commercially available).

Reaction Conditions:

- Solvent: Water or mixed solvents.

- Temperature: Heating at 100°C.

- Time: Approximately 2 hours.

Work-up:

- Cooling to room temperature.

- Dilution with water.

- Filtration to isolate the product.

Outcome:

- This compound.

- Yield: Approximately 72%.

Reference Data Table: Coupling Reaction

| Parameter | Details |

|---|---|

| Morpholine Amount | 2.36 mL (27.0 mmol) |

| Pyrimidine Amount | 2.0 g (12.3 mmol) |

| Solvent | Water (20 mL) |

| Temperature | 100°C |

| Reaction Time | 2 hours |

| Yield | 72% |

Additional Notes on Preparation and Purification

- The pyrimidine chlorination step often involves triethylamine as a base to neutralize HCl generated during the reaction.

- Purification of intermediates typically involves recrystallization or extraction with organic solvents such as ethyl acetate and drying over anhydrous sodium sulfate.

- The morpholine ring methylation and isomeric purity can impact the final compound's properties and should be monitored.

- Reaction monitoring is typically done by TLC, HPLC, or NMR to ensure completion and purity.

Summary Table of Preparation Steps for this compound

| Step No. | Stage | Starting Materials | Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Pyrimidine synthesis | Methyl acetoacetate, acetamidine HCl, KOH | Reflux in alcohol, then chlorination with POCl3 | 4-chloro-2,6-dimethylpyrimidine | High yield, simple process |

| 2 | Morpholine synthesis | Diisopropanolamine, H2SO4 catalyst | Dehydration at ~180°C | Mixture rich in cis-2,6-dimethylmorpholine | >80% yield, isomer mixture |

| 3 | Coupling reaction | 4,6-Dichloro-2-methylpyrimidine, 2,6-dimethylmorpholine | Heating in water at 100°C for 2 h | This compound | 72% yield |

Chemical Reactions Analysis

Types of Reactions: 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine may be utilized in the study of enzyme inhibitors or as a tool compound to probe biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine and related compounds:

Key Observations

Core Heterocycle Variations: The target compound’s pyrido[3,2-d]pyrimidine core differs from thieno[3,2-d]pyrimidine derivatives (e.g., ), which exhibit sulfur in the fused ring system. This substitution impacts electronic properties and binding affinity in biological targets . 4-(4,6-Dichloropyrimidin-2-yl)morpholine () lacks the fused pyrido ring, reducing steric complexity but retaining chlorine’s electron-withdrawing effects for agrochemical stability .

Substituent Effects :

- The 2S,6R-dimethylmorpholine group in the target compound enhances stereochemical specificity compared to unsubstituted morpholine derivatives (e.g., ) .

- Fenpropimorph () uses a bulky tert-butylphenyl group, prioritizing lipophilicity for membrane penetration in antifungal applications .

Synthetic Routes: The target compound and thienopyrimidine analogs () share similar coupling strategies (e.g., bromomethyl intermediates with amines under basic conditions) . 4-(4,6-Dichloropyrimidin-2-yl)morpholine () employs nucleophilic aromatic substitution, leveraging chlorine’s reactivity .

Predicted vs. Experimental Data :

- Physicochemical properties (e.g., pKa, density) for the target compound are computationally predicted, whereas Fenpropimorph has well-documented experimental data due to its commercial use .

Biological Activity

4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine is a chemical compound with the CAS number 1250690-86-8. It features a pyrimidinyl group and a morpholine ring, contributing to its potential biological activities. The compound's molecular formula is C11H16ClN3O, with a molecular weight of approximately 241.72 g/mol .

Chemical Structure

The unique structure of this compound allows for various interactions with biological targets, which can be crucial in medicinal chemistry and drug development. Below is a representation of its molecular structure:

| Component | Structure |

|---|---|

| Molecular Formula | C11H16ClN3O |

| Molecular Weight | 241.72 g/mol |

The biological activity of this compound primarily involves its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, influencing various cellular pathways. The precise mechanisms are still under investigation but suggest potential roles in enzyme inhibition and signal transduction modulation .

Potential Applications

- Enzyme Inhibition : The compound may serve as a tool for studying enzyme functions or as a lead compound in drug discovery targeting specific enzymes.

- Therapeutic Development : Its structural characteristics make it a candidate for developing new therapeutic agents against various diseases, including cancer and infectious diseases.

- Agrochemical Use : The compound can also find applications in the agrochemical industry due to its potential effects on plant growth and pest control.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | Lacks dimethyl groups | Moderate enzyme inhibition |

| 2-Amino-6-methylpyrimidin-4-ol | Contains an amino group | Antiviral activity reported |

| 2,4-Dichloro-6-methylpyrimidine | Chlorine substituents | Antifungal properties observed |

The presence of the dimethylmorpholine group in our compound may confer distinct biological properties compared to these analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine, and what key intermediates are involved?

- Methodological Answer : A plausible pathway involves coupling 2-methyl-6-chloropyrimidin-4-amine with a pre-functionalized morpholine derivative. For example, chlorinated intermediates like 4-(2-chloroethyl)morpholine hydrochloride (used in analogous syntheses for related compounds) can undergo nucleophilic substitution with pyrimidine derivatives under basic conditions . Key intermediates include halogenated pyrimidines (e.g., 2-chloropyrimidine) and substituted morpholines, with purification via recrystallization or column chromatography.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions on the pyrimidine and morpholine rings. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Chlorinated impurities (e.g., residual 6-chloro-2-methylpyrimidin-4-amine) should be monitored .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Chlorinated pyrimidines are prone to hydrolysis under humid conditions. Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen). Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products like dechlorinated analogs .

Q. What biological or pharmacological relevance does this compound have based on existing literature?

- Methodological Answer : While direct bioactivity data is limited, its structural analogs (e.g., morpholine-pyrimidine hybrids) are intermediates in kinase inhibitor synthesis. For example, similar compounds are used in patent applications for antitumor agents, suggesting potential relevance in medicinal chemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer : Systematically modify substituents on both the pyrimidine (e.g., replacing chlorine with fluorine) and morpholine rings (e.g., varying alkyl groups at the 2,6-positions). Test derivatives against kinase assays (e.g., PI3K or mTOR) to evaluate inhibition potency. Use molecular docking to correlate steric/electronic effects with binding affinity .

Q. What computational methods are suitable for predicting the reactivity or binding modes of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to assess the electrophilicity of the chlorine atom and its susceptibility to substitution. Molecular dynamics (MD) simulations with kinase crystal structures (e.g., PDB entries) can model binding interactions, focusing on hydrogen bonding with the morpholine oxygen and pyrimidine nitrogen .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

- Methodological Answer : Variability may arise from differences in reaction conditions (e.g., solvent polarity, base strength). Design a Design of Experiments (DoE) approach to optimize parameters like temperature (60–100°C), catalyst loading (e.g., Pd for coupling steps), and reaction time. Compare yields using ANOVA to identify statistically significant factors .

Q. What advanced analytical techniques are required to characterize trace impurities in synthesized batches?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) can detect sub-1% impurities. For structural elucidation, use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography is recommended for unambiguous confirmation of the morpholine ring conformation and substituent stereochemistry .

Q. How can degradation pathways be elucidated under stressed conditions (e.g., oxidative, photolytic)?

- Methodological Answer : Expose the compound to UV light (ICH Q1B guidelines) and oxidative agents (e.g., H₂O₂). Analyze degradation products via HRMS/MS and NMR to identify cleavage points (e.g., morpholine ring opening or pyrimidine dechlorination). Compare degradation profiles with forced-stress studies to predict long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.